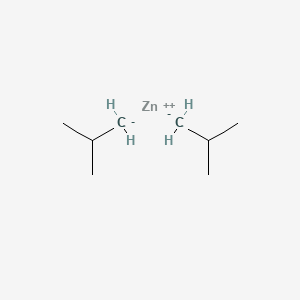![molecular formula C7H10O2 B14753677 3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane CAS No. 277-84-9](/img/structure/B14753677.png)
3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane is a chemical compound with the molecular formula C₇H₁₀O₂. It is also known as 1,2:3,4-Diepoxycycloheptane. This compound is characterized by its unique tricyclic structure, which includes two oxygen atoms forming epoxide rings. The presence of these epoxide rings makes it a valuable compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as cycloheptane, using epoxidation reactions. The reaction typically employs reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst . The reaction conditions often include mild temperatures and controlled pH to ensure the formation of the desired epoxide rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale epoxidation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and automated systems ensures efficient production while minimizing waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, m-CPBA, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often under mild to moderate temperatures.
Major Products Formed
Oxidation: Diols, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted epoxides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane involves its epoxide rings, which are highly reactive towards nucleophiles. The compound can undergo ring-opening reactions, leading to the formation of various derivatives. These reactions often involve the formation of covalent bonds with nucleophilic sites on enzymes or other biological molecules, thereby altering their activity . The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,8-Dioxatricyclo[3.2.1.0~2,4~]octane: Another tricyclic compound with similar epoxide rings.
6,8-Dioxabicyclo[3.2.1]octane: A bicyclic compound with epoxide functionality.
7,9-Dioxatricyclo[4.2.1.0~2,4~]nonane: A related tricyclic compound with different ring sizes and epoxide positions.
Uniqueness
3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane is unique due to its specific tricyclic structure and the positioning of its epoxide rings. This structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
277-84-9 |
|---|---|
Molekularformel |
C7H10O2 |
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
3,9-dioxatricyclo[6.1.0.02,4]nonane |
InChI |
InChI=1S/C7H10O2/c1-2-4-6(8-4)7-5(3-1)9-7/h4-7H,1-3H2 |
InChI-Schlüssel |
NKUNQPWBLJDLMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(O2)C3C(C1)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


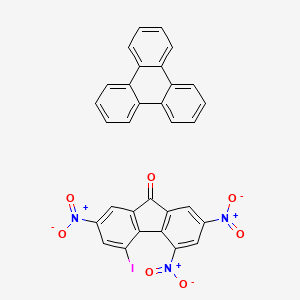
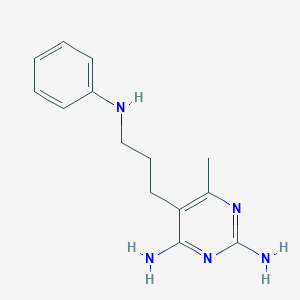


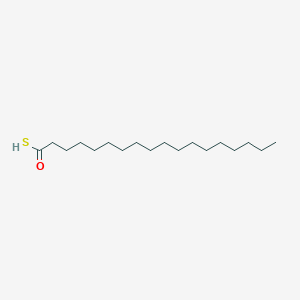
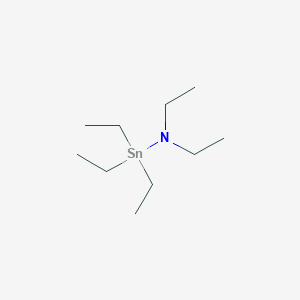

![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)
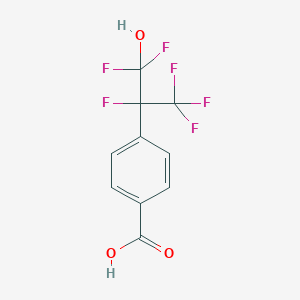
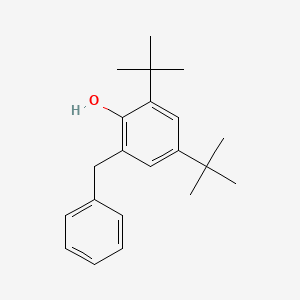

![7-Oxa-2,5-dithiabicyclo[2.2.1]heptane](/img/structure/B14753674.png)

